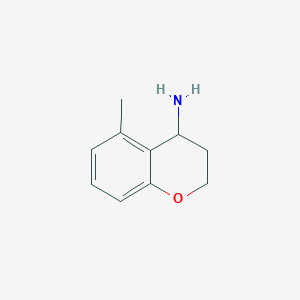

5-Methylchroman-4-amine

Description

Significance of the Chromane (B1220400) Ring System as a Privileged Scaffold in Medicinal Chemistry

The term "privileged structure" was first introduced in 1988 to describe molecular motifs that are recurrent in active compounds designed to interact with various biological targets. researchgate.net These scaffolds often possess drug-like properties, making them ideal for the development of new therapeutic agents. researchgate.net The chromane scaffold, a heterocyclic moiety composed of a benzene (B151609) ring fused to a dihydropyran ring, is a prime example of a privileged structure. nih.govcore.ac.uk

The versatility of the chromane ring system is evident in its presence in a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities. core.ac.ukmdpi.com These activities include, but are not limited to, anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. mdpi.com The ability to introduce a wide range of substituents at various positions on the chromane ring allows for the fine-tuning of its biological activity, making it a highly adaptable framework for medicinal chemists. gu.se

The significance of the chromane scaffold is further underscored by its role in the development of treatments for neurodegenerative diseases. core.ac.uk Chromane-based structures, particularly chroman-4-ones and chroman-4-ols, have shown promise as therapeutic candidates for conditions like Alzheimer's disease. core.ac.uk For instance, some chromanone derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's. core.ac.uk

The following table provides a glimpse into the diverse biological activities associated with the chromane scaffold:

| Biological Activity | Significance | Example |

| Anticancer | Inhibition of cancer cell proliferation. | 2-(2-pyridylethyl) substituted chroman-4-ones have shown a reduction in the proliferation of breast and lung cancer cells. gu.se |

| Antimicrobial | Activity against various microbial pathogens. | Benzylidene derivatives of chroman-4-one have exhibited significant antibacterial activity. nih.gov |

| Antioxidant | Protection against oxidative stress, which is implicated in numerous diseases. | C-2 and C-3 substituted chromanone analogs can exhibit antioxidant activity comparable to Vitamin E. nih.gov |

| Neuroprotective | Potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. | Chroman-4-one derivatives have been shown to inhibit acetylcholinesterase (AChE). core.ac.uk |

| Sirtuin Inhibition | Selective inhibition of enzymes like Sirtuin-2, which are linked to age-related diseases. | Substituted chroman-4-one and chromone (B188151) derivatives have been identified as selective Sirt2 inhibitors. gu.seacs.orgacs.org |

Overview of Chroman-4-amine (B2768764) Derivatives in Academic Research

Within the broader family of chromane derivatives, chroman-4-amines have garnered significant attention in academic research. These compounds, characterized by an amine group at the 4-position of the chromane ring, have been synthesized and evaluated for a variety of biological activities.

A notable area of investigation for chroman-4-amine derivatives is in the context of neurodegenerative diseases. For example, a library of gem-dimethyl-chroman-4-amine compounds was synthesized and found to be selective inhibitors of equine serum butyrylcholinesterase (eqBuChE), with inhibition constants in the micromolar range. core.ac.ukresearchgate.net Kinetic studies revealed that these compounds act as mixed inhibitors. core.ac.ukresearchgate.net

The synthesis of chroman-4-amine derivatives is often achieved through the reductive amination of the corresponding chroman-4-one precursor. core.ac.uk This straightforward synthetic route allows for the generation of a diverse range of analogs for structure-activity relationship (SAR) studies. For instance, research has shown that substitutions on the chromane ring can significantly impact the inhibitory activity of these compounds. An 8-methoxy substituted chroman-4-amine displayed the highest inhibitory activity against eqBuChE in one study, while unsubstituted and 6-methyl substituted analogs showed moderate activity. core.ac.uk

The following table summarizes the inhibitory activity of selected gem-dimethylchroman-4-amine derivatives against equine serum butyrylcholinesterase (eqBuChE):

| Compound | Substituent | IC50 (µM) for eqBuChE Inhibition |

| 4a | Unsubstituted | 38 |

| 4b | 8-Methoxy | 7.6 |

| 4e | 6-Methyl | 52 |

Data sourced from a study on the evaluation of chromane derivatives. core.ac.uk

While some chroman-4-amines have shown promising activity against cholinesterases, their inhibitory effects on other enzymes, such as monoamine oxidases (MAO-A and MAO-B), have been found to be low. core.ac.uk This selectivity highlights the potential for developing targeted therapies with reduced off-target effects.

Structure

3D Structure

Properties

CAS No. |

950645-15-5 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

5-methyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H13NO/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4,8H,5-6,11H2,1H3 |

InChI Key |

DSSUVKQMJDZIDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(CCOC2=CC=C1)N |

Origin of Product |

United States |

Biological Activity and Mechanistic Insights of 5 Methylchroman 4 Amine and Analogs

Enzymatic Inhibition Profiles

Butyrylcholinesterase (BChE) has emerged as a significant therapeutic target, particularly in the context of neurodegenerative diseases like Alzheimer's disease. nih.gov While acetylcholinesterase (AChE) is predominant in healthy individuals, BChE levels increase in patients with advanced Alzheimer's, where it compensates for declining AChE function by hydrolyzing acetylcholine. nih.gov Selective inhibition of BChE is therefore considered a viable strategy to manage cholinergic function. nih.govnih.gov

A study on 5-hydroxy-2-methyl-chroman-4-one, a compound structurally related to 5-Methylchroman-4-amine, showed weak inhibitory activity against both AChE and BChE, with IC50 values greater than 40 µM for both enzymes. nih.govresearchgate.net This suggests that while the chroman scaffold is of interest, specific structural modifications are necessary to achieve potent and selective BChE inhibition. The larger active site gorge of BChE compared to AChE may accommodate bulkier ligands, a factor that can be exploited in the design of selective inhibitors. upenn.edumonash.edu For instance, some testosterone (B1683101) metabolites have demonstrated moderate and selective inhibition of BChE. upenn.edu

| Compound | Target Enzyme | IC50 (µM) | Source |

| 5-hydroxy-2-methyl-chroman-4-one | Butyrylcholinesterase (BChE) | >40 | nih.govresearchgate.net |

| 5-hydroxy-2-methyl-chroman-4-one | Acetylcholinesterase (AChE) | >40 | nih.govresearchgate.net |

Monoamine oxidases (MAOs) are crucial enzymes responsible for the metabolism of monoamine neurotransmitters. frontiersin.org They exist in two isoforms, MAO-A and MAO-B, with distinct substrate preferences and roles in various neurological conditions. jmb.or.kr Inhibition of MAO-A is linked to antidepressant effects, while MAO-B inhibitors are utilized in the treatment of Parkinson's and Alzheimer's diseases. jmb.or.kr

A notable analog, 5-hydroxy-2-methyl-chroman-4-one, isolated from the endogenous lichen fungus Daldinia fissa, has been identified as a selective inhibitor of human MAO-B. nih.govnih.gov This compound exhibited an IC50 value of 3.23 µM for MAO-B, showing approximately 4-fold selectivity over MAO-A (IC50 = 13.97 µM). nih.govnih.gov Further investigation revealed it to be a reversible and competitive inhibitor with a Ki value of 0.896 µM. nih.govnih.gov Docking simulations suggest that its higher binding affinity for MAO-B is due to a hydrogen bond interaction with the Cys172 residue in the enzyme's active site, an interaction not observed with MAO-A. nih.govnih.gov

Other chromenone derivatives have also demonstrated significant MAO inhibitory activity. For example, 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one is a potent and selective MAO-A inhibitor, while 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one is a potent, though less selective, MAO-B inhibitor. jmb.or.kr These findings highlight the potential of the chromane (B1220400) and chromenone scaffolds in developing isoform-selective MAO inhibitors.

| Compound | Target Enzyme | IC50 (µM) | Selectivity (vs. MAO-A/B) | Source |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 | ~4-fold selective for MAO-B | nih.govnih.gov |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 | - | nih.govnih.gov |

| 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one | MAO-A | 2.70 | 10.0 (vs. MAO-B) | jmb.or.kr |

| 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | MAO-B | 3.42 | 2.02 (vs. MAO-A) | jmb.or.kr |

Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that regulate a wide array of cellular processes, and their dysregulation is implicated in aging-related diseases and cancer. aginganddisease.orgmdpi.com Among the seven human sirtuins, SIRT2 has garnered attention as a therapeutic target for neurodegenerative disorders and certain cancers. acs.orgnih.gov

Chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2. acs.org Structure-activity relationship studies have shown that modifications to the chroman-4-one scaffold can lead to compounds with high inhibitory potency and selectivity for SIRT2 over other isoforms like SIRT1 and SIRT3. acs.org For instance, certain novel chroman-4-one and chromone-based SIRT2 inhibitors have demonstrated antiproliferative effects in cancer cell lines, correlating with their SIRT2 inhibition potency. acs.org These inhibitors are thought to act by noncovalently binding to the SIRT2 active site, thereby blocking substrate binding. acs.org

Aldose reductase is an enzyme implicated in the development of diabetic complications. acs.org The inhibition of this enzyme is a key strategy for mitigating such complications. Various chromene derivatives have been investigated for their aldose reductase inhibitory activity.

Studies on 4-oxo-4H-chromen-2-carboxylic acids and their derivatives have shown their potential as aldose reductase inhibitors. nih.gov Furthermore, chromene-3-carboxamide derivatives have been identified as potent competitive inhibitors of AKR1B10, a human aldose reductase-like protein that is a therapeutic target in several cancers. nih.gov For example, (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide was found to be a highly potent inhibitor with a Ki value of 2.7 nM. nih.gov Other research has explored chromonyl-2,4-thiazolidinediones, with some derivatives showing significant aldose reductase inhibitory activity. researchgate.net

Sirtuin (e.g., SIRT2) Inhibition

Receptor Interaction and Modulatory Effects

The bradykinin (B550075) B1 receptor is a G-protein coupled receptor that is induced during tissue injury and inflammation, making it a promising target for the treatment of chronic pain. nih.govupc.edu Novel diaminochroman carboxamides have been identified as potent antagonists of the human bradykinin B1 receptor. nih.gov

Structure-activity relationship studies have revealed that aryl sulfonamides containing a chiral chroman diamine moiety are effective antagonists. nih.gov These studies have led to the development of highly potent analogs with improved pharmacokinetic properties. nih.gov For example, modifications to the sulfonamide moiety and the beta-amino acid core have resulted in compounds with significant in vivo activity in models of inflammatory pain. nih.gov

Serotonin (B10506) (5-HT) Receptor Antagonism for Related Chromen-2-ones

Research into the pharmacological actions of chromen-2-one (coumarin) derivatives has identified their potential as modulators of serotonin receptors, which are critical targets in the management of depression and other central nervous system disorders. researchgate.netgu.se A series of synthesized 2- and 3-methoxyphenylpiperazine derivatives linked to variously substituted coumarins were evaluated for their activity at 5-HT1A and 5-HT2A receptors. researchgate.net

Radioligand binding assays are employed to determine the affinity of these compounds for the receptors. nih.gov For instance, compound 11 (8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl) piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one) demonstrated a significant antagonistic profile at the 5-HT1A receptor, with an IC50 value of 0.043 µM. researchgate.netmdpi.com This indicates its ability to block the receptor's activity. The binding affinities (Ki) for this compound were 6157 nM for the 5-HT1A receptor and 90 nM for the 5-HT2A receptor. mdpi.com

The structural features of these coumarin (B35378) derivatives play a crucial role in their receptor affinity. The presence and position of substituents on the coumarin ring and the phenylpiperazine moiety significantly influence binding. For example, substituting the 4-methyl-2H-chromen-2-one ring with an acetyl group at the C-6 position resulted in a decreased binding affinity for the 5-HT2A receptor. mdpi.com Specifically, the Ki value dropped from 291 nM for 7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (9 ) to 1846 nM for 6-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (1 ). mdpi.com

Furthermore, studies on other derivatives revealed that compounds with a 2-cyanophenylpiperazin-1-yl, 2,3-dichlorophenylpiperazin-1-yl, or 3-bromophenylpiperazin-1-yl moiety attached to specific coumarin scaffolds showed high affinity for the 5-HT2A receptor. mdpi.com In contrast, some derivatives, such as 5-(2-(4-(3-fluorophenyl)piperazin-1-yl)ethoxy)-4,7-dimethyl-2H-chromen-2-one (2e ) and 5-(4-(4-(3-bromophenyl)piperazin-1-yl)ethoxy)-4,7-dimethyl-2H-chromen-2-one (2g ), acted as weak partial agonists at the 5-HT1A receptor. mdpi.com These findings underscore the complex structure-activity relationships governing the interaction of chromen-2-one derivatives with serotonin receptors.

Cellular and Molecular Mechanisms

Ligand-Target Binding Affinity Analysis

The prediction and analysis of ligand-target binding affinity are fundamental in drug discovery, providing insights into the strength of the interaction between a small molecule and its protein target. nih.govbiorxiv.org This affinity is often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), with lower values indicating stronger binding. biorxiv.org Various computational methods, including those leveraging machine learning and pre-trained transformers, are being developed to predict binding affinities with greater accuracy. nih.govbiorxiv.org

Affinity chromatography is a technique that relies on the specific binding between a ligand, which is covalently attached to a solid support, and its target molecule. thermofisher.com This method is widely used for purification and analysis. The ligands can range from small organic compounds to antibodies. thermofisher.com

In the context of chroman derivatives, studies have investigated their binding affinity to various targets. For example, molecular docking studies of 5-hydroxy-2-methyl-chroman-4-one (HMC) with monoamine oxidase (MAO) enzymes revealed a better binding affinity for MAO-B (−7.3 kcal/mol) compared to MAO-A (−6.1 kcal/mol). researchgate.net This preferential binding suggests its potential as a selective inhibitor. Similarly, certain chalcone (B49325) derivatives have shown higher binding affinities for human MAO-B than for MAO-A. researchgate.net

The binding affinity is influenced by various non-covalent interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts. jscimedcentral.comu-strasbg.fr Scoring functions are used in computational models to estimate the binding free energy by considering these interactions. jscimedcentral.comu-strasbg.fr For instance, a scoring function called Fresno was developed to predict the binding free energy of peptides to Major Histocompatibility Complex (MHC) proteins, explicitly considering factors like ligand desolvation. u-strasbg.fr

Molecular Docking and Computational Simulations of Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jscimedcentral.comnih.gov This in silico method is crucial in structure-based drug design, helping to understand ligand-target interactions at the molecular level and to predict binding affinity. nih.gov The process generates various possible conformations of the ligand within the receptor's binding site, which are then ranked using a scoring function to estimate the total energy of the system. jscimedcentral.comrasayanjournal.co.in

Computational studies on coumarin derivatives have utilized molecular docking to elucidate the structural basis for their high affinity towards serotonin receptors. researchgate.netnih.gov By comparing the docked poses of these derivatives with known agonists, researchers can identify key interactions responsible for their biological activity. researchgate.net For example, docking simulations of chalcone derivatives have suggested that their binding to human monoamine oxidase-B (hMAO-B) is more favorable than to hMAO-A. researchgate.net

In the case of 5-hydroxy-2-methyl-chroman-4-one (HMC), docking studies indicated that it forms a hydrogen bond with the Cys172 residue of MAO-B, an interaction not observed with MAO-A. researchgate.net Further computational analyses, such as induced-fit docking, can reveal how the protein's binding pocket adapts to the ligand. For certain dimethoxy phenyl derivatives, this type of analysis showed interactions with a hydrophobic pocket in MAO-B, suggesting they could be candidates for treating neurodegenerative diseases. researchgate.net These simulation methods provide valuable insights that guide the design of new compounds with improved potency and selectivity. jscimedcentral.com

In Vitro Cellular Growth Inhibition in Cancer Cell Lines (for related chromenone derivatives)

Chromenone derivatives have emerged as a promising class of compounds with significant anti-proliferative activity against various human cancer cell lines. nih.govorientjchem.org The cytotoxic effects of these compounds are typically evaluated using in vitro assays, such as the MTT or XTT assay, which measure the inhibition of cell growth and determine the IC50 value—the concentration of a compound required to inhibit cell proliferation by 50%. nih.govmdpi.com

A novel series of bis-chromone derivatives were synthesized and tested for their anti-cancer activity. nih.gov Among them, 3-((5-(cyclohexylmethoxy)-4-oxo-4H-chromen-3-yl)methyl)-7-methoxy-4H-chromen-4-one and 3-((5-(cyclohexylmethoxy)-4-oxo-4H-chromen-3-yl)methyl)-7-hydroxy-4H-chromen-4-one exhibited micromolar levels of growth inhibition against human cancer cell lines. nih.gov Structure-activity relationship (SAR) studies indicated that the presence of a 5-cyclohexylmethoxy group on one chromenone ring and an electron-donating or hydrogen-bonding group on the other enhanced the anti-cancer activity. nih.gov

Other studies on benzo[f]chromene derivatives have also shown potent anti-proliferative effects. tandfonline.com For instance, several compounds in this series displayed significant activity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (hepatocellular cancer) cell lines, with IC50 values in the low micromolar range. tandfonline.com Similarly, hexahydrobenzo[g]chromen-4-one derivatives have been synthesized and evaluated for their cytotoxicity against human breast cancer cell lines, including T-47D, MCF-7, and MDA-MB-231. nih.gov Compound 7h from this series was found to be the most potent against the T-47D cell line, with an IC50 of 1.8 ± 0.6 µg/mL, inducing cell death through apoptosis. nih.gov

The mechanism of action for some of these derivatives involves the induction of oxidative stress. mdpi.com Certain flavanone/chromanone derivatives were found to increase intracellular reactive oxygen species (ROS) levels and decrease glutathione (B108866) (GSH) concentrations, leading to cytotoxicity. mdpi.com

Below is a table summarizing the in vitro growth inhibitory activities of selected chromenone derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |

| Benzo[f]chromene derivatives (e.g., 4d, 4g, 4i) | MCF-7 | 0.2–7.0 µM | tandfonline.com |

| Benzo[f]chromene derivatives (e.g., 4b, 4d, 4g) | HCT-116 | 1.3–2.9 µM | tandfonline.com |

| Benzo[f]chromene derivatives (e.g., 4e, 4g, 4q) | HepG-2 | 1.5–4.9 µM | tandfonline.com |

| Hexahydrobenzo[g]chromen-4-one (Compound 7h) | T-47D | 1.8 ± 0.6 µg/mL | nih.gov |

| Flavanone/Chromanone derivatives (Compounds 1 & 5) | HT-29 | >10 µM | mdpi.com |

| Chromene derivatives (Compounds 23a & 23b) | HepG2 | 18.33 µM & 26.22 µM | orientjchem.org |

Antioxidant Activity and Free Radical Scavenging Properties

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. mdpi.com The antioxidant capacity of a compound is often evaluated through its ability to scavenge free radicals. nih.gov Common in vitro assays used to measure this activity include the DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. mdpi.comnih.gov

The chroman ring system, present in compounds like this compound, is a core structure in many natural and synthetic antioxidants. For example, Trolox, a water-soluble derivative of vitamin E, contains a chroman ring and is often used as a standard in antioxidant assays. mdpi.com The antioxidant activity of such compounds is frequently attributed to their ability to donate a hydrogen atom to a free radical, thereby neutralizing it. mdpi.com

Research on analogs and related structures provides insight into the potential antioxidant properties of this compound. For instance, a series of 4-aminopyrazol-5-ol derivatives, which are analogs of the antioxidant drug Edaravone, have demonstrated significant antioxidant activity in ABTS, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) tests. mdpi.com The lead compound from this series, 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH), showed high activity across these assays. mdpi.com Quantum-chemical calculations have suggested that the radical-scavenging action of these compounds can occur through either a single electron transfer (SET) or a hydrogen atom transfer (HAT) mechanism, depending on the assay conditions. mdpi.com

Furthermore, structural modifications, such as extending the π-conjugation in resveratrol (B1683913) derivatives by incorporating benzoheteroles, have been shown to enhance radical scavenging activities. nih.gov This suggests that the electronic properties of the aromatic system are crucial for antioxidant function. Compounds like silymarin, which also possess a chromanone-like structure, are known to be potent antioxidants capable of scavenging both free radicals and reactive oxygen species (ROS). googleapis.com

Structure Activity Relationship Sar Studies of 5 Methylchroman 4 Amine Derivatives

Positional and Substituent Effects on Biological Activity

The biological profile of chroman-4-amine (B2768764) derivatives is highly sensitive to the nature and placement of functional groups on the chromane (B1220400) ring system. Substituents can alter a molecule's electronic properties, lipophilicity, steric profile, and hydrogen-bonding capacity, all of which dictate its interaction with biological targets. irjmets.com

The position of methyl groups on the chromane core significantly modulates biological activity. Alkyl substituents are known to affect properties such as lipophilicity and membrane permeation, which can alter a compound's pharmacokinetic profile. irjmets.com In a study evaluating chroman-4-amine derivatives for butyrylcholinesterase (eqBuChE) inhibition, the substitution pattern on the aromatic ring was a key determinant of potency. An unsubstituted gem-dimethylchroman-4-amine showed moderate inhibitory activity (IC50 = 38 μM). core.ac.uk The introduction of a methyl group at the 6-position resulted in slightly lower activity (IC50 = 52 μM), whereas placing a methoxy (B1213986) group at the 8-position led to a substantial increase in potency (IC50 = 7.6 μM). core.ac.uk

This demonstrates that while the 5-methyl group is a core feature of the parent compound, additional substitutions on the benzene (B151609) portion of the chromane ring system can fine-tune biological effects. SAR studies on related chromone (B188151) scaffolds have also shown that methyl substitution can be beneficial; for instance, a methyl group at the R4 position of certain chromone derivatives was found to increase monoamine oxidase (MAO) inhibitory activity. mdpi.com

| Compound Derivative | Substituent(s) | Biological Activity (eqBuChE IC50) | Reference |

|---|---|---|---|

| gem-dimethylchroman-4-amine | None on aromatic ring | 38 μM | core.ac.uk |

| 6-methyl-gem-dimethylchroman-4-amine | 6-CH₃ | 52 μM | core.ac.uk |

| 8-methoxy-gem-dimethylchroman-4-amine | 8-OCH₃ | 7.6 μM | core.ac.uk |

The amine group at the C4 position of the chromane ring creates a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S). The absolute configuration at this stereocenter is often a critical factor in determining biological activity, as receptor binding pockets and enzyme active sites are themselves chiral. vulcanchem.com The specific three-dimensional arrangement of the amine group can dictate the molecule's ability to form key interactions with its biological target. vulcanchem.com

For many bioactive amines, one enantiomer is significantly more potent than the other. For example, studies on related chroman-4-one inhibitors of the enzyme Sirt2 showed that while the racemic mixture was effective, separating the enantiomers revealed that the (S)-isomer was slightly more potent than the (R)-isomer. acs.org In contrast, research on other chroman-4-amine analogues has highlighted that the (R)-configuration can be crucial for high receptor-binding affinity. vulcanchem.com The synthesis of gem-dimethylchroman-4-amine compounds often results in a racemic mixture, and evaluating the individual enantiomers is a key step in advanced SAR studies to identify the more active stereoisomer. core.ac.uk

Regiochemistry—the specific position of substituents on the aromatic ring of the chromane core—plays a pivotal role in modulating biological activity. The electronic properties of these substituents (whether they are electron-donating or electron-withdrawing) and their location determine their influence on the molecule's interaction with its target.

Studies on chroman-4-one derivatives as Sirt2 inhibitors found that large, electron-withdrawing substituents at the 6- and 8-positions were favorable for activity. acs.org Conversely, an electron-donating methoxy group at the 6-position led to a decrease in inhibitory activity. acs.org This suggests that the electronic nature of the substituent is a critical factor. Further research established that a substituent at the 6-position was more important for activity than one at the 8-position. acs.org

In the context of aminoflavones, the position of the amino group is also crucial. While an amino group can improve cytotoxicity, its placement at the 6-position in one series of 3-aminoflavones did not enhance anticancer potency. mdpi.com This underscores that the benefits of a particular functional group are highly dependent on its location on the heterocyclic scaffold.

| Scaffold | Position | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|---|

| Chroman-4-one | 6 and 8 | Large, electron-withdrawing | Increased Sirt2 inhibition | acs.org |

| Chroman-4-one | 6 | Electron-donating (e.g., -OCH₃) | Decreased Sirt2 inhibition | acs.org |

| Chroman-4-amine | 8 | -OCH₃ | Increased eqBuChE inhibition | core.ac.uk |

| 3-Aminoflavone | 6 | -NH₂ | Did not improve anticancer potency | mdpi.com |

Influence of Amino Group Stereochemistry and Configuration

Relationship between Chromane Core Modifications and Activity

Modifications to the core chromane structure, beyond simple substitutions, are a key aspect of SAR studies. The integrity of the heterocyclic ring system and its core functional groups is often essential for biological activity.

For a series of chroman-4-one based Sirt2 inhibitors, the carbonyl group at the C4 position was found to be crucial for high potency. acs.org When this group was modified, for instance, by reducing it to a hydroxyl group (chroman-4-ol) or by complete removal (dehydroxylation), a severe loss of inhibitory activity was observed. acs.orgacs.org This indicates that the carbonyl group likely participates in a critical binding interaction with the enzyme's active site.

Furthermore, fusing additional heterocyclic rings to the chromane backbone can produce novel compounds with distinct biological profiles. For example, chromeno-pyrazolopyrimidines, which combine the chromane scaffold with a pyrazolopyrimidine system, have been synthesized and evaluated as antimicrobial agents. acs.org A preliminary SAR analysis of these hybrids revealed that specific substituents were critical for enhancing their antibacterial efficacy. acs.org Such modifications highlight the versatility of the chromane core as a foundational element for developing diverse bioactive molecules. irjmets.com

Quantitative Structure-Activity Relationship (QSAR) and Computational SAR Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. numberanalytics.com By using molecular descriptors that encode physicochemical properties (e.g., steric, electronic, and hydrophobic features), QSAR models can predict the activity of novel compounds and provide insights into the structural requirements for potency. ijert.org

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.comnih.gov These approaches analyze the steric and electrostatic fields surrounding the molecules to build a predictive model. The output is often visualized as contour maps, which highlight regions where bulky groups, positive charges, or negative charges would be favorable or unfavorable for activity, thereby guiding the rational design of new derivatives. mdpi.comresearchgate.net

For chromane derivatives, computational approaches like molecular docking and QSAR have been used to understand their mechanism of action. core.ac.ukresearchgate.net Docking studies can propose a binding mode for inhibitors within a target's active site, which can then be correlated with SAR data. acs.org For instance, docking of chroman-4-one inhibitors into a homology model of Sirt2 helped to explain the observed SAR data, such as why certain substituents enhanced activity while others were detrimental. acs.org These computational tools are invaluable for prioritizing the synthesis of new compounds and for refining lead structures to achieve optimal biological activity.

| Term | Description | Relevance |

|---|---|---|

| SAR (Structure-Activity Relationship) | The relationship between the chemical structure of a molecule and its biological activity. | Provides a framework for optimizing lead compounds by modifying their structure. numberanalytics.com |

| QSAR (Quantitative SAR) | A computational approach that correlates molecular structures with biological activity using statistical models. numberanalytics.comijert.org | Allows for the prediction of activity for unsynthesized compounds. |

| 3D-QSAR | A QSAR method that uses the 3D structures of molecules to predict activity. mdpi.com | Provides more detailed insight into the spatial requirements for binding. |

| CoMFA (Comparative Molecular Field Analysis) | A 3D-QSAR technique that correlates biological activity with steric and electrostatic fields. mdpi.com | Generates contour maps to guide the design of new molecules with improved potency. |

| Molecular Docking | A computational method that predicts the preferred orientation of one molecule to a second when bound to each other. | Helps to visualize and understand the interactions between a ligand (e.g., a chromane derivative) and its biological target (e.g., an enzyme). core.ac.ukacs.org |

Broader Research Applications of Chroman 4 Amine Scaffolds

Application as Scaffolds in Lead Discovery and Optimization

The chroman-4-amine (B2768764) scaffold has proven to be a highly potent pharmacophore in the discovery of lead compounds, particularly in the area of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. researchgate.netcore.ac.uknih.gov Its rigid, bicyclic structure provides a fixed three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets.

Researchers have synthesized libraries of chroman-4-amine derivatives to explore their structure-activity relationships (SAR) against various enzymes. A notable example is the investigation of gem-dimethylchroman-4-amine compounds as inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. researchgate.netcore.ac.uk These compounds were synthesized through a straightforward reductive amination of the corresponding chromanone precursor. core.ac.uk

Kinetic studies have revealed that these chroman-4-amine derivatives often act as mixed inhibitors. researchgate.netcore.ac.uk The inhibitory activity is highly dependent on the substitution pattern on the chroman ring. For instance, in a series of gem-dimethylchroman-4-amines, an 8-methoxy substituted derivative showed the highest inhibitory activity against equine BuChE, whereas the unsubstituted and 6-methyl substituted analogues displayed moderate activity. core.ac.uk This highlights the scaffold's tunability for optimizing potency.

Table 1: Inhibitory Activity of Substituted gem-Dimethylchroman-4-amine Derivatives against Equine Butyrylcholinesterase (eqBuChE) Data sourced from Moutayakine et al. core.ac.uk

| Compound | Substitution Pattern | IC₅₀ (μM) against eqBuChE |

|---|---|---|

| 4a | Unsubstituted | 38 |

| 4b | 8-Methoxy | 7.6 |

| 4e | 6-Methyl | 52 |

Beyond cholinesterase inhibition, chroman-based scaffolds, including chromanones, have been explored as inhibitors of monoamine oxidase (MAO), another key target in neurodegenerative disorders. core.ac.ukacs.org While some N-propargylated chroman-4-amines have been tested, they showed only moderate activity against MAO-B. core.ac.uk Nevertheless, the consistent biological activity of this class of compounds underscores the value of the chroman-4-amine scaffold as a starting point for lead discovery and optimization in drug development programs. gu.seresearchgate.net

Utility as Synthetic Intermediates for Polyfunctional Substrates

The chroman-4-amine scaffold is a valuable building block in organic synthesis, serving as a key intermediate for the creation of more complex, polyfunctional molecules. zioc.rulookchem.com Its synthetic utility stems from the reactivity of both the chroman core and the amine functional group, which can be selectively modified to introduce diverse chemical moieties.

The typical synthesis of chroman-4-amines involves the reductive amination of a chroman-4-one precursor. core.ac.uk These chroman-4-ones are themselves versatile intermediates, often assembled via methods like the base-promoted aldol (B89426) condensation followed by an intramolecular oxa-Michael ring closure. acs.org Once the chroman-4-amine is formed, the primary or secondary amine serves as a nucleophilic handle for a wide range of chemical transformations. This allows for the attachment of various side chains and functional groups, facilitating the construction of compound libraries for screening purposes. lookchem.com

For example, the amine group can be acylated, alkylated, or used in coupling reactions to append new substituents. Research has shown the preparation of N-propargyl-gem-dimethylchroman-4-amines, demonstrating how the amine can be functionalized to target specific enzyme classes like monoamine oxidases. core.ac.uk Furthermore, related amino-containing chromone (B188151) derivatives are recognized as useful intermediates for synthesizing polyfunctional substrates, indicating the broad applicability of introducing an amino group to the chroman framework. zioc.ru The use of specific isomers, such as 8-methylchroman-4-amine, as building blocks in the synthesis of bioactive compounds further cements the role of this scaffold as a pivotal synthetic intermediate. lookchem.com

Development as Chemical Probes for Biological Systems

A chemical probe is a highly selective and potent small molecule used to study the function of a specific protein target within complex biological systems like cells and organisms. promega.com.aufebs.orgchemicalprobes.org The development of such probes is critical for basic research and for validating new drug targets. promega.com.aufebs.org The ideal chemical probe exhibits high affinity for its intended target (often with potency under 100 nM) and significant selectivity (typically >30-fold) over other related proteins. promega.com.aunih.gov

While no chroman-4-amine derivative has been formally designated as a high-quality chemical probe to date, the scaffold possesses many characteristics that make it an excellent starting point for probe development. The documented ability of chroman-4-amine derivatives to potently and selectively inhibit enzymes like butyrylcholinesterase makes them strong candidates for optimization into chemical probes to study the roles of these enzymes in health and disease. researchgate.netcore.ac.uk

The process of developing a chemical probe involves extensive medicinal chemistry to refine a molecule's potency and selectivity. icr.ac.uk The existing research on the structure-activity relationships of chroman-4-amines provides a solid foundation for this optimization. core.ac.uk For example, the discovery that an 8-methoxy substituent enhances BuChE inhibition guides future synthetic efforts to improve affinity. core.ac.uk By systematically modifying the substitution pattern on the chroman ring and the amine functionality, researchers can fine-tune the molecule's properties to meet the stringent criteria required for a chemical probe. icr.ac.uk The ultimate goal is to create a tool that can reliably modulate its target's activity, thereby helping to elucidate its biological function. chemicalprobes.org

Emerging Research Directions and Challenges

Development of Novel and Sustainable Enantioselective Synthetic Routes

Future research is focused on developing novel catalytic systems, including biocatalysis and asymmetric organocatalysis, to produce specific enantiomers of 5-Methylchroman-4-amine with high purity. rsc.orgorganic-chemistry.orgnih.govmdpi.comrsc.org The principles of green chemistry are also being integrated to create more sustainable synthetic pathways, minimizing waste and the use of hazardous reagents. rsc.orgmdpi.comnih.gov The development of such routes is essential for producing sufficient quantities of enantiomerically pure compounds for extensive biological evaluation. aua.gr

Exploration of Underexplored Biological Targets for this compound

While the inhibitory effects of some chroman derivatives on enzymes like sirtuins and monoamine oxidases are documented, the full spectrum of biological targets for this compound remains largely unexplored. researchgate.netacs.orgnih.gov Emerging research aims to identify and validate novel protein targets that interact with this compound, potentially revealing new therapeutic applications.

High-throughput screening assays, coupled with proteomics and chemical biology approaches, are being employed to probe the interactions of this compound with a wide array of cellular proteins. vulcanchem.com Potential, yet underexplored, targets could include G-protein coupled receptors (GPCRs), ion channels, and various enzymes involved in signaling pathways implicated in disease. vulcanchem.comgu.se Identifying new targets will not only broaden the therapeutic scope of this compound derivatives but also provide deeper insights into the complex biology of the diseases they may treat. nih.gov

Advanced Mechanistic Elucidation of Biological Activities

A deeper understanding of how this compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent. Current knowledge about its precise mechanisms of action is still in its early stages. Future research will focus on detailed mechanistic studies to unravel the specific molecular interactions and downstream signaling pathways modulated by this compound.

Advanced techniques such as X-ray crystallography of ligand-protein complexes, cryogenic electron microscopy (cryo-EM), and computational modeling will be instrumental in visualizing the binding modes of this compound to its biological targets. nih.govfrontiersin.org These structural insights, combined with cell-based assays and in vivo studies, will help to elucidate the structure-activity relationships and the functional consequences of target engagement. frontiersin.org

Integration of Multi-Omics Data with Structural Biology for Enhanced Understanding

The era of big data in biology presents an unprecedented opportunity to understand the multifaceted effects of chemical compounds. An emerging and powerful approach involves the integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with structural biology information. nih.govnih.govgenedata.comembopress.orgthermofisher.com This holistic approach can provide a comprehensive picture of the cellular response to this compound.

By combining data on how the compound alters gene expression, protein levels, and metabolic profiles with high-resolution structural information of its targets, researchers can build predictive models of its efficacy and potential off-target effects. nih.govnih.govembopress.org This integrated strategy will be vital for identifying biomarkers for patient stratification and for designing next-generation analogs with improved potency and selectivity. genedata.com

Addressing Synthetic Scalability and Purity for Research Applications

A significant challenge in the advancement of this compound research is the ability to synthesize the compound and its analogs on a scale sufficient for extensive preclinical and, eventually, clinical studies. The scalability of synthetic routes is often a bottleneck, requiring optimization of reaction conditions and purification methods to ensure high purity and yield. lshtm.ac.uk

Researchers are exploring more efficient and robust synthetic methodologies that can be readily scaled up. lshtm.ac.uk This includes the development of continuous flow chemistry processes and improved chromatographic purification techniques. Ensuring the chemical and stereochemical purity of the synthesized compounds is paramount, as even small impurities can significantly impact biological data and their interpretation. Addressing these scalability and purity challenges is essential for the translation of promising laboratory findings into tangible therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methylchroman-4-amine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of this compound can be approached via reductive amination of 5-methylchroman-4-one using ammonia or ammonium acetate in the presence of reducing agents like sodium cyanoborohydride. Optimization involves controlling reaction parameters such as temperature (typically 40–60°C), pH (buffered to ~6–7), and solvent selection (e.g., methanol or ethanol). Catalytic hydrogenation under H₂ pressure (1–3 atm) with palladium or platinum catalysts may also improve yield. Purity should be monitored via HPLC or GC-MS to ensure minimal side-product formation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Researchers must use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact. Storage requires inert conditions (argon or nitrogen atmosphere) in sealed containers, away from oxidizing agents (e.g., peroxides) and mercury, which can trigger violent reactions. Work should occur in a fume hood with proper ventilation to mitigate inhalation risks. Contaminated gloves must be disposed of as hazardous waste .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the chroman ring structure and amine group. Mass spectrometry (ESI-MS or EI-MS) validates molecular weight ([M+H]+ expected at ~165 g/mol). Infrared spectroscopy (IR) identifies amine N-H stretches (~3300 cm⁻¹) and chroman C-O-C vibrations (~1250 cm⁻¹). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) should achieve ≥95% purity thresholds .

Advanced Research Questions

Q. How can researchers design experiments to assess nitrosamine impurity risks in this compound synthesis?

- Methodological Answer : Risk assessment requires:

- Analytical Sensitivity : Use LC-MS/MS with a limit of detection (LOD) ≤ 0.03 ppm, as per EMA guidelines for nitrosamines .

- Process Controls : Screen amine precursors and nitrosating agents (e.g., nitrites) in raw materials. Adjust reaction pH to <3 or >10 to minimize nitrosation .

- Validation : Spiked recovery studies with nitrosamine standards (e.g., NDMA, NDEA) to confirm method accuracy .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Purity Variability : Impurity profiling via orthogonal methods (HPLC, NMR) to exclude confounding byproducts .

- Assay Conditions : Standardize cell-based assays (e.g., consistent cell lines, serum concentrations, and incubation times) .

- Data Normalization : Use internal controls (e.g., reference inhibitors) and report IC₅₀ values with 95% confidence intervals .

Q. How can computational modeling predict the reactivity of this compound in drug discovery contexts?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure to predict:

- Acid-Base Behavior : pKa estimation of the amine group (~9–10) .

- Metabolic Stability : CYP450 interaction simulations (AutoDock or Schrödinger Suite) identify potential oxidation sites .

- Solubility : COSMO-RS predicts logP and solubility in biorelevant media (FaSSIF/FeSSIF) .

Q. What experimental approaches validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.